molecular formula C20H18ClFN2O3 B5429054 (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5429054
M. Wt: 388.8 g/mol
InChI Key: ODLGQINEQPXHIR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a propenone linkage. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine or palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then coupled under controlled conditions. The use of automated systems for temperature and pressure control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (0-100°C), inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or reagents in stoichiometric amounts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

(E)-3-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3/c1-3-24-11-17(13(2)23-24)19(25)8-7-15-5-6-16(27-15)12-26-20-9-4-14(22)10-18(20)21/h4-11H,3,12H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGQINEQPXHIR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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